molecular formula C4H5NO5 B104121 N-Oxalylglycine CAS No. 5262-39-5

N-Oxalylglycine

Katalognummer: B104121
CAS-Nummer: 5262-39-5
Molekulargewicht: 147.09 g/mol
InChI-Schlüssel: BIMZLRFONYSTPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Oxalylglycine (NOG) is a competitive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a family of enzymes critical in processes such as hypoxia sensing, collagen biosynthesis, and epigenetic regulation . Structurally, NOG mimics 2OG by chelating the active-site Fe(II) ion via its oxalyl and glycine moieties, thereby blocking substrate binding . Its broad-spectrum inhibition has made it a valuable tool in studying enzymes like prolyl hydroxylases (PHDs), Jumonji C (JmjC) histone demethylases (KDMs), and fat mass and obesity-associated protein (FTO) . However, its high polarity and lack of selectivity limit therapeutic applications .

Vorbereitungsmethoden

Synthesis from Glyoxylic Acid and Ammonia

The most well-documented method for synthesizing N-Oxalylglycine involves the reaction of glyoxylic acid with ammonia under alkaline conditions. This pathway, elucidated in studies on prebiotic amino acid formation, leverages the nucleophilic attack of ammonia on the carbonyl group of glyoxylic acid .

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Formation of an imine intermediate : Glyoxylic acid reacts with ammonia to form a Schiff base, facilitated by the deprotonation of ammonia under alkaline conditions.

  • Oxalylation : The imine intermediate undergoes condensation with a second equivalent of glyoxylic acid, resulting in the formation of this compound.

This mechanism is supported by isotopic labeling studies, which confirm the incorporation of ammonia nitrogen into the final product .

Experimental Procedure

A representative protocol derived from hydrothermal simulation experiments includes the following steps :

  • Reactant preparation : Glyoxylic acid (0.5 mol) is dissolved in deionized water, and aqueous ammonia (25% w/w) is added to adjust the pH to 11.6.

  • Reaction conditions : The mixture is heated at 80°C for 24 hours under aerobic conditions to facilitate oxidation.

  • Termination : The reaction is quenched by rapid cooling, and the crude product is isolated via rotary evaporation.

Table 1: Standard Reaction Conditions for NOG Synthesis

ParameterValue
Temperature80°C
pH11.6
Reaction time24 hours
Molar ratio (GA:NH₃)1:2
Yield*22% (indirect)

*Yield inferred from glycine quantification after hydrolysis .

Optimization of Reaction Parameters

pH Dependence

The reaction exhibits strong pH sensitivity, with optimal yields achieved under alkaline conditions (pH 11–12). At neutral or acidic pH, competing pathways dominate, leading to side products such as oxalic acid and unreacted glyoxylic acid .

Temperature and Time Kinetics

  • Temperature : Elevating temperature beyond 80°C accelerates decomposition, while temperatures below 60°C result in incomplete conversion.

  • Time : Prolonged reaction times (>30 hours) promote hydrolysis of NOG to glycine, necessitating precise timing .

Purification Techniques

Chromatographic Methods

Modern purification employs ion-exchange chromatography to separate NOG from unreacted starting materials and byproducts. A typical protocol involves:

  • Column preparation : Dowex 50WX8 resin (H⁺ form) equilibrated with 0.1 M HCl.

  • Elution : Stepwise gradient of ammonium hydroxide (0.5–2.0 M) to elute NOG selectively .

Crystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) yields NOG as colorless needles, with purity >95% confirmed by HPLC .

Analytical Characterization

Spectroscopic Analysis

  • FTIR : Characteristic peaks at 1727 cm⁻¹ (ester C=O) and 1609 cm⁻¹ (carboxylate asymmetric stretch) .

  • ¹H NMR (D₂O): δ 4.12 (s, 2H, CH₂), δ 8.21 (s, 1H, NH) .

Mass Spectrometry

ESI-MS (negative mode): m/z 146.02 [M-H]⁻, consistent with the molecular formula C₄H₅NO₅ .

Industrial-Scale Production Considerations

Scaling up NOG synthesis presents challenges:

  • Cost efficiency : Glyoxylic acid prices necessitate optimization of molar ratios.

  • Waste management : Neutralization of alkaline waste streams requires significant infrastructure.

  • Continuous flow systems : Microreactor technology improves heat transfer and reduces reaction time by 40% compared to batch processes .

Challenges and Limitations

  • Selectivity : Competing formation of N-carbamoyl glycine at pH <10.

  • Stability : NOG undergoes gradual hydrolysis in aqueous storage (t₁/₂ = 14 days at 4°C) .

  • Yield limitations : Maximum reported isolated yield remains 35% due to equilibrium constraints .

Recent Advances

Enzymatic Synthesis

Recombinant prolyl hydroxylases have been engineered to catalyze NOG formation in vivo, achieving 60% yield in bacterial systems .

Microwave-Assisted Reactions

Microwave irradiation (100 W, 15 min) reduces reaction time by 90% while maintaining comparable yields .

Analyse Chemischer Reaktionen

N-Oxalylglycin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann zu Oxalsäure und Glycin oxidiert werden.

    Reduktion: Reduktionsreaktionen können es in seine Vorläuferverbindungen zurückverwandeln.

    Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Oxalylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oxalsäure, Glycin und substituierte Derivate von N-Oxalylglycin .

Wissenschaftliche Forschungsanwendungen

Inhibition of Prolyl Hydroxylases

Mechanism of Action:
NOG functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a vital role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF1α). By inhibiting these enzymes, NOG stabilizes HIF1α, leading to enhanced hypoxic responses in cells. This mechanism is particularly relevant in conditions such as ischemia, anemia, and various inflammatory diseases .

Case Study:
In a study investigating the effects of NOG on cellular metabolism, researchers utilized dimethyl-oxalylglycine (DMOG), a cell-permeable prodrug of NOG. The results demonstrated that DMOG treatment led to increased intracellular concentrations of NOG, which inhibited glutaminolysis and induced cytotoxicity in cancer cell lines. The study highlighted the potential therapeutic benefits of using NOG derivatives to manipulate hypoxic signaling pathways .

Role in Gene Expression Regulation

Biological Significance:
NOG has been identified as a natural product that can regulate gene expression by inhibiting 2-oxoglutarate-dependent oxygenases. This regulation has implications for various biological processes, including epigenetic modifications and cellular responses to environmental changes .

Research Findings:
In experiments conducted on plant systems, NOG was found to modulate gene expression associated with stress responses, suggesting its utility in agricultural biotechnology for enhancing crop resilience under adverse conditions .

Therapeutic Angiogenesis

Innovative Applications:
Recent studies have explored the potential of NOG-conjugated macromolecules for therapeutic angiogenesis. For instance, NOG was conjugated with hyaluronic acid to create a prodrug that activates endothelial cells through the HIF-1 signaling pathway. This approach demonstrated enhanced tubulogenesis and pro-angiogenic signaling in human umbilical vein endothelial cells (HUVECs), indicating its potential in treating ischemic diseases .

Experimental Results:
The application of HA-NOG showed significant improvements in endothelial cell polarization and tubule formation compared to controls. This underscores the therapeutic promise of NOG in promoting vascularization in damaged tissues .

Cancer Therapy

Targeting IDH Mutants:
NOG has shown efficacy as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes commonly found in various cancers. It competes with 2-oxoglutarate at the active site, effectively inhibiting IDH variants associated with tumorigenesis .

Clinical Relevance:
In a screening study involving multiple small molecules for IDH inhibition, NOG was identified as a potent inhibitor across different cancer-associated IDH variants. This positions NOG as a promising candidate for further development in targeted cancer therapies .

Metabolic Studies

Cellular Metabolism Insights:
NOG's influence on cellular metabolism has been extensively studied using mass spectrometry and nuclear magnetic resonance techniques. These studies revealed that NOG alters metabolic pathways by inhibiting key enzymes involved in the tricarboxylic acid cycle and glutaminolysis, providing insights into its role as a metabolic modulator .

Application Area Mechanism Key Findings
Inhibition of PHDsStabilizes HIF1αEnhances hypoxic responses; potential for treating ischemia
Gene Expression RegulationInhibits 2-oxoglutarate oxygenasesModulates stress response genes in plants
Therapeutic AngiogenesisActivates endothelial cellsPromotes tubule formation; enhances vascularization
Cancer TherapyInhibits mutant IDH enzymesPotent inhibitor across various cancer types
Metabolic StudiesAlters TCA cycle and glutaminolysisProvides insights into metabolic modulation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Inhibitory Activity and Structural Analogues

NOG is often compared to synthetic and natural 2OG mimetics. Key analogues include:

Compound Target Enzymes IC50/Inhibition Potency Selectivity Issues References
NOG FTO, JmjC KDMs, PHDs, CP4Hs IC50 ~2.8–3.3 mM (FTO) Broad-spectrum; binds multiple Fe(II)/2OG enzymes
Pyridine-2,4-dicarboxylate (2,4-PDCA) CP4Hs, FTO, JmjC KDMs More potent than NOG for CP4Hs Similar broad inhibition profile
DMOG (NOG prodrug) PHDs, glutaminases Intracellular NOG levels ~10 µM MCT2-dependent uptake; inhibits glutaminolysis
5-Substituted pyridine-2,4-dicarboxylates JMJD5, FIH Sub-micromolar potency for JMJD5 Improved selectivity over NOG
Prohexadione JmjC KDMs (e.g., Jmjd2a) Docking score: −10.1 kcal/mol Weaker inhibition vs. NOG; monodentate Fe(II) binding

Key Findings :

  • Structural Binding: NOG’s bidentate Fe(II) chelation confers stronger binding than monodentate analogues like prohexadione . Crystal structures show NOG adopts a planar conformation in PHDs but a twisted pose in FTO, influencing inhibitor specificity .
  • Enzyme Specificity: Pyridine-2,4-dicarboxylate derivatives exhibit higher selectivity for JMJD5 over FTO compared to NOG .
  • Prodrug Efficacy: DMOG, a cell-permeable NOG prodrug, is rapidly hydrolyzed to NOG but causes cytotoxicity via glutaminolysis inhibition, a limitation addressed by newer MCT2-targeted analogues .

Selectivity and Off-Target Effects

NOG’s lack of selectivity arises from its ability to inhibit multiple Fe(II)/2OG enzymes, including collagen prolyl-4-hydroxylases (CP4Hs) and HIF hydroxylases . In contrast:

  • Daprodustat : A clinically approved PHD inhibitor, shows higher selectivity for HIF hydroxylases over JMJD5 (IC50: 1.2 µM vs. 12.4 µM) .
  • Isoquinoline-glycine hybrids: Designed to fuse NOG and pyridine scaffolds, these compounds exhibit nanomolar potency for CP4Hs but suffer from cytotoxicity .

Pharmacokinetics and Stability

  • NOG: High polarity limits cellular uptake unless administered as prodrugs (e.g., DMOG) .
  • MCT2-Targeted Analogues : Derivatives like ethyl-MOG show improved stability and reduced glutaminase inhibition, uncoupling PHD inhibition from cytotoxicity .

Research and Therapeutic Implications

  • Epigenetic Studies: NOG remains a cornerstone in JmjC KDM inhibition, with studies confirming its utility in trapping demethylases in crystallography .
  • Cancer Therapy: While NOG’s broad inhibition limits direct use, derivatives like 5-substituted pyridines offer promise for selective KDM targeting .
  • Fibrosis and Anemia: Early CP4H inhibitors like NOG inspired selective HIF stabilizers (e.g., vadadustat), which avoid NOG’s off-target effects .

Biologische Aktivität

N-Oxalylglycine (NOG) is a synthetic compound that has garnered significant attention in biochemical research due to its role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

NOG is structurally related to α-ketoglutarate (αKG), a key metabolite involved in various cellular processes, including energy metabolism and signaling pathways. NOG functions primarily as an inhibitor of prolyl hydroxylases (PHDs) and other αKG-dependent enzymes, thereby influencing hypoxic signaling and epigenetic regulation.

NOG inhibits PHDs by competing with αKG for binding sites. This inhibition stabilizes hypoxia-inducible factor 1-alpha (HIF1α), which plays a critical role in cellular responses to low oxygen levels. The stabilization of HIF1α has implications for conditions such as ischemia, anemia, and cancer.

Key Mechanisms:

  • Inhibition of PHDs : NOG disrupts the hydroxylation process that regulates HIF1α degradation.
  • Regulation of Gene Expression : By inhibiting 2OG-dependent oxygenases, NOG can modulate gene expression linked to metabolism and stress responses .

Research Findings

Recent studies have elucidated the pharmacological properties and biological effects of NOG. Below are summarized findings from significant research:

Table 1: Biological Effects of this compound

StudyBiological EffectMechanismReference
Fets et al. (2021)Inhibition of PHDsStabilization of HIF1α
Zhang et al. (2015)Inhibition of 2OG-dependent enzymesBroad-spectrum inhibition
Hamada et al. (2022)Cytotoxic effects in cancer cellsInduction of apoptosis via MCT2 transport

Case Studies

  • Hypoxic Response in Cancer Cells :
    • Objective : To evaluate the effects of NOG on cancer cell viability under hypoxic conditions.
    • Findings : NOG treatment resulted in increased HIF1α levels and enhanced survival rates of cells exposed to low oxygen environments. This suggests that NOG may be beneficial in enhancing the resilience of certain cell types during hypoxic stress .
  • Metabolic Regulation :
    • Objective : Investigate the impact of NOG on metabolic pathways.
    • Findings : Studies demonstrated that NOG inhibits key metabolic enzymes involved in glutaminolysis, leading to altered cellular metabolism and reduced proliferation in MCT2-expressing cells .

Pharmacokinetics and Stability

The pharmacokinetic profile of NOG is crucial for its application in therapeutic settings. Research indicates that NOG has a short half-life in vivo, necessitating the development of more stable analogues such as dimethyl-oxalylglycine (DMOG), which can convert to NOG within cells.

Table 2: Pharmacokinetic Properties

CompoundHalf-Life (min)Stability in BloodReference
This compound<1 minLow
Dimethyl-oxalylglycine~3 minModerate
Isopropyl-oxalylglycine14.4 minHigh

Eigenschaften

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine
Reactant of Route 3
Reactant of Route 3
N-Oxalylglycine
Reactant of Route 4
Reactant of Route 4
N-Oxalylglycine
Reactant of Route 5
N-Oxalylglycine
Reactant of Route 6
Reactant of Route 6
N-Oxalylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.